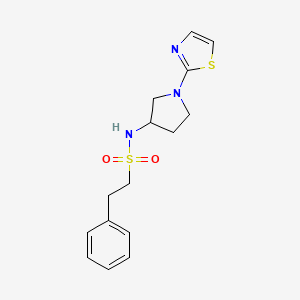
2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide" is part of a broader class of chemical entities featuring the thiazole moiety, a heterocyclic compound that exhibits a wide range of biological activities. The interest in synthesizing and studying such compounds stems from their potential in various therapeutic and industrial applications.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves cyclization reactions, utilizing precursors such as thioamides or thioureas with suitable halogen-containing compounds. For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which share a similar structural motif, was achieved through cyclization reactions yielding high product yields (Yahya Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the study of 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one revealed the conformation of the pyrrolidine ring and the dihedral angles between the thiazole and adjacent phenyl rings, highlighting the compound's molecular geometry (H. Ghabbour et al., 2012).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, including nucleophilic addition and cyclization processes. These reactions are pivotal for the modification and functionalization of the thiazole core, enabling the synthesis of compounds with desired properties and biological activities.
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for different applications, including pharmaceutical development and material science.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity with various chemical agents, are determined by the functional groups attached to the thiazole core. For example, the acid dissociation constants of similar compounds were studied to understand their chemical behavior in different environments (Yahya Nural et al., 2018).
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds incorporating a sulfonamide moiety, which were then evaluated for their antibacterial and antifungal activities. These efforts aim to develop new therapeutic agents with improved efficacy against microbial infections (Nunna et al., 2014).
- Regioselective Oxidative C–H Functionalization : Studies on the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation have been reported. This research highlights a metal-free approach, broad substrate scope, and simple purification processes (Mariappan et al., 2016).
Biological Activities
- Antiviral and Anticonvulsant Agents : Some studies focused on synthesizing derivatives containing a sulfonamide thiazole moiety, evaluating them for anticonvulsant and antiviral activities. These compounds have shown promise in providing protection against certain types of convulsions and viral infections (Farag et al., 2012).
- Anti-Inflammatory and Analgesic Activities : Research on celecoxib derivatives aimed at evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies contribute to the search for multifunctional therapeutic agents (Küçükgüzel et al., 2013).
Antimalarial Activity
- Pyrazolopyridine-sulfonamide Derivatives : Efforts to combat malaria have included the synthesis and evaluation of pyrazolopyridine-sulfonamide derivatives against Plasmodium falciparum. These compounds showed activity in vitro against the chloroquine-resistant clone W2, indicating potential as antimalarial agents (Silva et al., 2016).
Future Directions
properties
IUPAC Name |
2-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,11-7-13-4-2-1-3-5-13)17-14-6-9-18(12-14)15-16-8-10-21-15/h1-5,8,10,14,17H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEPNYZWSYYMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)
![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)
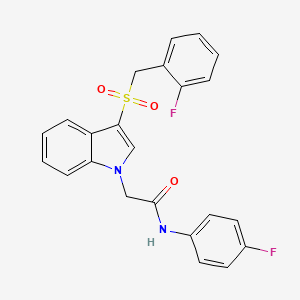
![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)
![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)
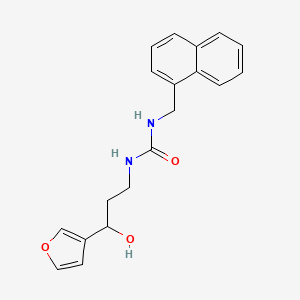
![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)
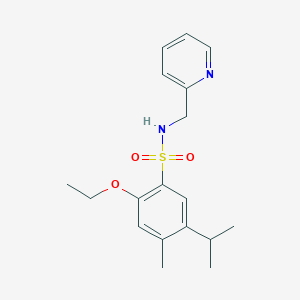
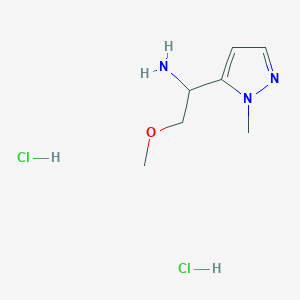
![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)